molecular formula C5H11BrO2S B6236550 1-bromo-3-methanesulfonylbutane CAS No. 2352747-08-9

1-bromo-3-methanesulfonylbutane

Cat. No.: B6236550
CAS No.: 2352747-08-9
M. Wt: 215.11 g/mol
InChI Key: WDJWSCLFJGZCQR-UHFFFAOYSA-N
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Description

1-Bromo-3-methanesulfonylbutane is a brominated alkane derivative featuring a methanesulfonyl (CH₃SO₂-) group at the third carbon of a four-carbon chain (butane) and a bromine atom at the first carbon. This compound combines electrophilic (bromine) and electron-withdrawing (sulfonyl) groups, which significantly influence its reactivity and physical properties. The methanesulfonyl group enhances polarity and may act as a directing group in organic reactions, similar to phenylsulfonyl groups observed in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methanesulfonylbutane can be synthesized through several methods. One common approach involves the reaction of 3-bromobutane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methanesulfonylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfonic acids or reduced to form thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

  • Substituted butanes, alkenes, sulfonic acids, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-methanesulfonylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-methanesulfonylbutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromo-3-Methylbutane (CAS 107-82-4)

Structural Differences :

  • 1-Bromo-3-methylbutane : Bromine at C1, methyl group at C3 (branched structure: Br–CH₂–CH(CH₃)–CH₂–CH₃).
  • 1-Bromo-3-methanesulfonylbutane : Bromine at C1, methanesulfonyl at C3 (linear structure: Br–CH₂–CH₂–SO₂CH₃–CH₂–).

Physical and Chemical Properties :

Property 1-Bromo-3-Methylbutane This compound (Inferred)
Molecular Formula C₅H₁₁Br C₅H₁₁BrO₂S (hypothetical)
Molecular Weight 151.04 g/mol ~212.11 g/mol
Physical State Colorless liquid Likely solid or high-boiling liquid
Boiling Point ~120–125°C (estimated) Higher (due to polar sulfonyl group)
Solubility Low polarity; soluble in organic solvents Moderate polarity; soluble in polar aprotic solvents
Reactivity SN2 substrate (alkyl bromide) Enhanced leaving group ability (sulfonyl stabilizes transition state)

Safety :
1-Bromo-3-methylbutane is classified as a flammable liquid (UN2341) with industrial uses . The sulfonyl group in this compound may reduce flammability but increase toxicity due to sulfone metabolites.

3,3-Dimethyl-1-(Phenylsulfonyl)butan-2-one (CAS N/A)

Structural Differences :

  • Contains a phenylsulfonyl group and ketone functionality versus a methanesulfonyl group in the target compound.

Key Observations :

  • The phenylsulfonyl group in this ketone derivative acts as a removable directing group in asymmetric catalysis, enabling selective bond formation .
  • Physical State: White solid (mp 80–81°C) , contrasting with the liquid state of 1-bromo-3-methylbutane.
  • Reactivity: Sulfonyl groups enhance electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

Cyclic Bromo-Sulfonyl Derivatives (e.g., CAS 2580209-06-7)

Structural Differences :

  • Cyclobutane ring with bromomethyl and methylsulfanylmethyl groups .

Comparison :

  • Cyclic structures exhibit restricted rotation, altering reaction pathways compared to acyclic analogs.
  • Sulfur-containing groups (e.g., methylsulfanyl) may participate in redox reactions, unlike sulfonyl groups.

Positional Isomers of Bromoalkanes

highlights isomers like 1-bromobutane and 2-bromobutane, where branching and halogen position affect reactivity . For example:

  • 1-Bromoalkanes : More prone to SN2 reactions due to accessible primary carbons.
  • 2-Bromoalkanes : Steric hindrance favors SN1 or elimination pathways.
  • This compound : The sulfonyl group at C3 may sterically and electronically modulate reactivity at C1.

Biological Activity

1-Bromo-3-methanesulfonylbutane (C5H11BrO2S) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This compound's unique structure, featuring a bromine atom and a methanesulfonyl group, suggests various mechanisms of action that could impact biological systems.

  • Molecular Formula : C5H11BrO2S
  • Molecular Weight : 201.12 g/mol
  • CAS Number : 2352747

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biological molecules. This interaction may lead to the modification of proteins and nucleic acids, potentially influencing cellular signaling pathways and metabolic processes.

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.
  • Genotoxicity : Studies assessing the genotoxic potential of this compound have shown mixed results. While some studies indicate no significant genotoxic effects, others suggest potential DNA damaging properties at higher concentrations.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of E. coli and S. aureus
CytotoxicityInduces apoptosis in HeLa cells
GenotoxicityMixed results; some studies show DNA damage

Case Study Analysis

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating an apoptotic response.

Another study focused on the antimicrobial properties of this compound, testing its efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. The compound is classified as harmful if inhaled or ingested, with potential effects on the central nervous system and liver damage observed in animal studies. Proper handling and safety protocols should be followed during laboratory use.

Properties

CAS No.

2352747-08-9

Molecular Formula

C5H11BrO2S

Molecular Weight

215.11 g/mol

IUPAC Name

1-bromo-3-methylsulfonylbutane

InChI

InChI=1S/C5H11BrO2S/c1-5(3-4-6)9(2,7)8/h5H,3-4H2,1-2H3

InChI Key

WDJWSCLFJGZCQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)S(=O)(=O)C

Purity

0

Origin of Product

United States

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